![molecular formula C8H14N2S B2874477 (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine CAS No. 1225627-16-6](/img/structure/B2874477.png)
(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular formula of “(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine” is C6H9NOS . The average mass is 143.207 Da and the monoisotopic mass is 143.040482 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.0 g/cm3, a boiling point of 210.3±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.0 mmHg at 25°C . The enthalpy of vaporization is 47.2±0.0 kJ/mol and the flash point is 81.0±0.0 °C . The index of refraction is 1.547 and the molar refractivity is 38.0±0.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. They have been used to develop compounds with potent activity against various bacterial and fungal pathogens. For instance, thiazole-based compounds have been synthesized and evaluated for their antifungal activity, showing promise in the development of new antifungal agents .
Anticancer Properties
Research has indicated that certain thiazole derivatives exhibit anticancer activities. Modifications of thiazole-based compounds at different positions have led to the generation of new molecules with potent antitumor properties. These compounds have been studied for their selectivity and efficacy against cancer cell lines .
Anti-Alzheimer’s Activity
Thiazole compounds have also been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s. The structural features of thiazoles have been utilized in the design of drugs that target the pathological markers of Alzheimer’s, providing a basis for the development of anti-Alzheimer’s agents .
Antihypertensive Effects
The structural diversity of thiazole derivatives allows for their application in cardiovascular research. Some thiazole compounds have shown antihypertensive effects, contributing to the exploration of new therapeutic options for managing high blood pressure .
Antioxidant Activity
Thiazoles have been identified as compounds with antioxidant properties. This activity is crucial in combating oxidative stress, which is implicated in various diseases. The antioxidant potential of thiazole derivatives makes them valuable in the research of protective agents against oxidative damage .
Hepatoprotective Effects
The liver-protective effects of thiazole derivatives have been a subject of scientific investigation. These compounds have been studied for their ability to protect the liver from various toxins, suggesting their potential use as hepatoprotective agents .
Zukünftige Richtungen
The thiazole ring is a key structural motif in many biologically active compounds . Therefore, the synthesis and study of new compounds containing a thiazole ring, such as “(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine”, could be a promising direction for future research. These studies could lead to the development of new drug molecules with lesser side effects .
Eigenschaften
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-7(2)9-4-3-8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKLFBKCUAPMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2874396.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2874397.png)
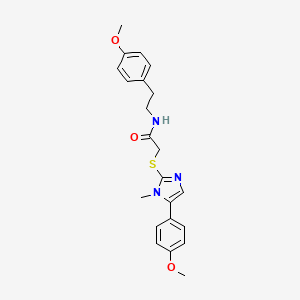
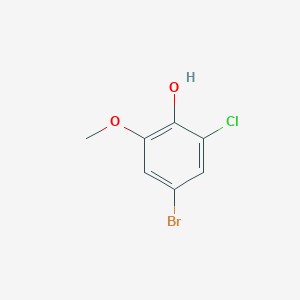

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)
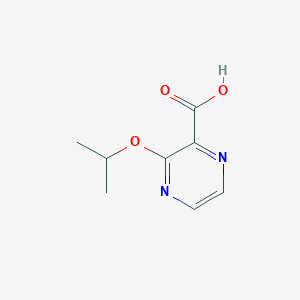
![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)

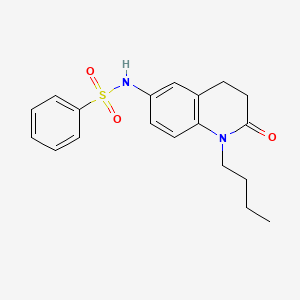
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)
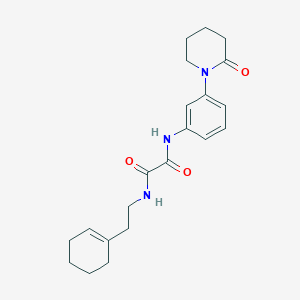
![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)